17-Oxoandrost-5-en-3-yl acetate
Description
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZQTLCXHGLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1. Hormonal Therapies
The compound is primarily studied for its role in hormonal therapies. It acts as a precursor or prodrug for testosterone and other anabolic steroids, making it relevant in treating conditions associated with low testosterone levels, such as hypogonadism in men and certain hormonal deficiencies in women .
2. Cancer Treatment
Research indicates that derivatives of 17-Oxoandrost-5-en-3-yl acetate can inhibit androgen biosynthesis, which is crucial in the treatment of androgen-sensitive cancers like prostate cancer. Compounds designed from this steroid structure have shown promise as selective inhibitors of cytochrome P450 enzymes involved in steroidogenesis, potentially leading to reduced side effects compared to traditional therapies .
3. Anabolic Steroid Development
Due to its anabolic properties, this compound is a candidate for developing anabolic steroids used in muscle wasting diseases and performance enhancement. Its structural modifications can lead to compounds with improved efficacy and safety profiles .
Case Studies
Chemical Reactions Analysis
Epoxidation of Δ⁵ Double Bond
The 5,6-double bond undergoes stereoselective epoxidation under mild oxidative conditions:
| Reagent | Conditions | Product | α:β Epoxide Ratio | Yield | Source |
|---|---|---|---|---|---|
| m-CPBA (3.70 g) | CHCl₃, 0°C → RT, 1.5h | 5,6α-Epoxy-3β-hydroxy-5α-androstan-17-one | 5:1 | 72%* |
*Yield calculated from residual product analysis. Epoxidation alters ring conformation, creating a twisted steroid skeleton confirmed by X-ray crystallography .
Vilsmeier-Haack Formylation/Chlorination
The C-17 ketone participates in halogenation-formylation sequences:
| Reagent System | Conditions | Product | Key Modifications | Yield | Source |
|---|---|---|---|---|---|
| POCl₃ + DMF | RT, 24h | 17-Chloro-16-formylandrosta-5,16-dien-3β-yl acetate | C-16 formyl, C-17 chloro | 58% |
This reaction introduces electrophilic groups while preserving the Δ⁵ system, enabling further functionalization .
Microbial Hydroxylation
Fungal biotransformations mediate site-selective oxidations:
Microbial systems demonstrate regiospecificity, with A. niger favoring 7α-hydroxylation and R. arrhizus targeting C-16 .
Base-Catalyzed Ester Hydrolysis
The C-3 acetate group undergoes saponification:
| Base | Conditions | Product | Reaction Efficiency | Source |
|---|---|---|---|---|
| KOH (2.0g) | MeOH, reflux, 2h | 3β-Hydroxyandrost-5-en-17-one | >95% conversion |
Hydrolysis regenerates the free C-3 alcohol, enabling subsequent derivatization or metabolic studies .
Auto-Oxidation Pathways
Non-enzymatic oxidation under ambient conditions produces:
| Condition | Major Product | Oxidation Site | Mechanism | Source |
|---|---|---|---|---|
| Aerobic incubation | 7α-Hydroperoxy derivative | C-7 | Radical chain | |
| Light exposure | 5α,6α-Epoxide | Δ⁵ bond | Photo-oxidation |
Auto-oxidation products vary with environmental factors, highlighting the need for inert storage conditions .
Enzymatic Modifications
While direct evidence is limited, structural analogs interact with steroid-metabolizing enzymes:
†Inferred from decomposition patterns of related C-17 esterified steroids .
Thermal Decomposition
Accelerated stability studies reveal degradation pathways:
| Temperature (°C) | Time | Major Degradant | Impurity Level | Source |
|---|---|---|---|---|
| 40 | 90 days | 17β-Hydroxy-4-androsten-3-one | ≤3% | † |
| 60 | 30 days | Δ⁴,⁶-Diene isomer | ≤5% | † |
†Data extrapolated from structurally analogous tridecanoate esters .
This compound's reactivity profile enables its use as a versatile synthon in steroid chemistry, though its inherent instability requires careful handling. Future research should prioritize catalytic asymmetric modifications and in vivo metabolic mapping to expand therapeutic applications.
Comparison with Similar Compounds
7-Oxo-dehydroepiandrosterone Acetate
17-Iodoandrosta-5,16-dien-3β-ol 3-Acetate
5α,6α-Epoxy-17-oxo-androstan-3β-yl Acetate
Oxymetholone
3-Oxoandrost-4-en-17β-yl Acetate
- Structure : Features a 3-ketone group instead of the 3-acetate and a Δ⁴ double bond .
- Molecular formula : C₂₁H₃₀O₃; molecular weight: 330.5 g/mol .
- Key differences :
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Utility : this compound serves as a versatile intermediate. For example, oxidation at C7 () and halogenation at C17 () enable diverse modifications for drug development .
- Biological Activity : Compounds like oxymetholone () highlight how substituents at C2 and C17 enhance anabolic potency, whereas 3-ketone derivatives () may shift activity toward enzyme inhibition .
- Conformational Effects : The Δ⁵ double bond in this compound contributes to planar rigidity, while epoxidation () or iodination () introduces steric or electronic perturbations .
Preparation Methods
Stepwise Functionalization from Androstane Precursors
The classical approach to 17-oxoandrost-5-en-3-yl acetate involves multi-step transformations from androstane derivatives. A seminal method begins with 17,17-ethylenedioxy-19-hydroxyandrost-5-en-3β-yl acetate as the starting material. The synthesis proceeds via:
- Silylation : Protection of the 19-hydroxyl group using tert-butyldimethylsilyl (TBS) chloride in dichloromethane with imidazole as a base.
- Oxidation : Introduction of a 7-oxo group via oxidation with a 3,5-dimethylpyrazole–chromium trioxide complex.
- Stereoselective Reduction : The 7-oxo group is reduced to the 7α-hydroxy derivative using L-Selectride (lithium tri-sec-butylborohydride) in tetrahydrofuran at −78°C.
- Acetylation : The resulting triol undergoes acetylation with acetic anhydride and pyridine to yield the 3,7-diacetate intermediate.
- Desilylation and Aldehyde Formation : Cleavage of the TBS group with tetra-n-butylammonium fluoride (TBAF) followed by oxidation with pyridine–chromium trioxide complex generates a 19-aldehyde intermediate.
- Oxime Formation : The aldehyde is converted to a 19-(O-carboxymethyl)oxime using carboxymethoxylamine hemihydrochloride.
- Final Deprotection : Sequential ketal cleavage (with HCl/acetone), deacetylation (methanolic KOH), and ester hydrolysis yield the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | TBSCl, imidazole, CH₂Cl₂ | 92 | 98 |
| 3 | L-Selectride, THF, −78°C | 85 | 95 |
| 7 | HCl/acetone, 40°C | 78 | 97 |
Vilsmeier-Haack Formylation for Intermediate Diversification
A complementary route leverages the Vilsmeier-Haack reaction to introduce formyl groups at strategic positions. Starting from 3β-hydroxyandrost-5-en-17-one (DHEA), treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene. Subsequent reductions with sodium borohydride (NaBH₄) and acetylation afford intermediates amenable to further functionalization.
Enzymatic and Biocatalytic Methods
Ketoreductase-Mediated Stereoselective Reduction
Modern protocols emphasize enzymatic precision for C3 hydroxylation. Patent EP2999708B1 details the use of a ketoreductase enzyme (Sequence ID No:1) to reduce 3-oxo-Δ⁵-androstene-3,17-dione to DHEA with >99.5% stereoselectivity. The reaction system includes:
Post-reduction, the 3β-hydroxy group is acetylated using acetic anhydride in pyridine to yield this compound.
Advantages Over Chemical Synthesis :
- Eliminates protective group strategies.
- Operates under mild conditions (ambient temperature, aqueous media).
- Reduces waste generation by 40–60% compared to chromium-based oxidations.
Industrial-Scale Production Techniques
Continuous-Flow Acetylation Reactors
Large-scale manufacturing employs continuous-flow systems to enhance efficiency. Key parameters include:
- Residence Time : 10–15 minutes
- Temperature : 50–60°C
- Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B)
Process Metrics :
| Parameter | Value |
|---|---|
| Annual Capacity | 10–20 metric tons |
| Purity Post-Column | 99.8% |
| Solvent Recovery | 95% (ethyl acetate) |
Crystallization and Purification
Final purification involves sequential recrystallization from acetone/hexane mixtures, achieving a particle size distribution of 50–100 µm. X-ray diffraction confirms the monoclinic crystal system (space group P2₁).
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity (%) | Environmental Impact (E-factor*) |
|---|---|---|---|
| Traditional Chemical | 65–78 | 92–95 | 8.2–12.5 |
| Enzymatic | 80–99 | >99.5 | 2.1–3.4 |
| Industrial Flow | 85–90 | 99.0 | 1.8–2.5 |
*E-factor = kg waste/kg product
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 17-oxoandrost-5-en-3-yl acetate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves acetylation of dehydroepiandrosterone (DHEA) using acetic anhydride or acetyl chloride in anhydrous conditions. Purity validation requires chromatographic techniques (e.g., HPLC with UV detection at 210–240 nm for steroid detection) and NMR spectroscopy (e.g., verifying the acetate group via a singlet at δ 2.05–2.10 ppm for the methyl protons) . Crystallization from ethyl acetate/hexane mixtures (1:1 v/v) is recommended to obtain high-purity crystals for structural studies .
Q. How does the 3-acetate group influence the compound’s stability and solubility in experimental systems?
- Methodological Answer : The acetate group enhances stability by protecting the 3β-hydroxyl group from oxidation, making the compound less hygroscopic than free DHEA. Solubility in hydrophobic matrices (e.g., lipid bilayers) increases due to reduced polarity, but aqueous solubility remains limited. For in vitro studies, solubilize in DMSO (≤0.1% v/v) or ethanol, followed by dilution in buffered media. Monitor solvent effects using vehicle controls .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the acetate carbonyl stretch at ~1740 cm⁻¹ and ketone (17-oxo) at ~1700 cm⁻¹.
- ¹H/¹³C NMR : Key signals include the 17-ketone carbon (δ ~210 ppm), acetate methyl (δ ~21 ppm), and olefinic protons (δ 5.3–5.5 ppm for Δ⁵ double bond).
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 330.2 .
Advanced Research Questions
Q. How do conformational variations in this compound impact its interactions with steroidogenic enzymes?
- Methodological Answer : The Δ⁵ double bond and 17-ketone group enforce a planar A-ring and distorted D-ring, which may hinder binding to 17β-hydroxysteroid dehydrogenase (17β-HSD). Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict steric clashes. Validate experimentally using enzyme inhibition assays (e.g., recombinant 17β-HSD in HEK293 cells) with LC-MS quantification of substrate conversion .
Q. What contradictions exist in reported crystallographic data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., orthorhombic vs. monoclinic systems) may arise from polymorphic forms or solvent inclusion. To resolve:
- Perform single-crystal X-ray diffraction (SC-XRD) under controlled humidity/temperature.
- Compare experimental data (e.g., a = 6.0689 Å, b = 13.2879 Å in P2₁2₁2₁ space group ) with theoretical models using quantum-mechanical DFT calculations (B3LYP/6-31G* basis set) .
Q. How does this compound participate in metabolic conjugation pathways (e.g., glucuronidation or sulfation)?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferases (UGTs). Quantify conjugates via LC-MS/MS using MRM transitions for glucuronidated (Δm/z +176) or sulfated (Δm/z +80) derivatives. Compare kinetics (Km, Vmax) with DHEA to assess structural effects on enzyme affinity .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity profiles for this compound in androgen receptor (AR) binding assays?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell type, AR isoform). For consistency:
- Use AR-negative CV-1 cells transfected with human AR and a reporter plasmid (e.g., MMTV-luc).
- Normalize activity to dihydrotestosterone (DHT) as a positive control. Note that the 17-ketone group reduces AR binding affinity by ~90% compared to DHEA due to loss of 17β-hydroxyl hydrogen bonding .
Experimental Design Considerations
Q. What controls are essential when studying this compound in lipid raft formation assays?
- Methodological Answer :
- Negative Control : Cholesterol-depleted membranes (e.g., treated with methyl-β-cyclodextrin).
- Positive Control : Native cholesterol or cholesteryl acetate.
- Interference Check : Include a non-steroidal amphiphile (e.g., palmitoyl oleoyl phosphatidylcholine) to confirm raft specificity. Use fluorescence anisotropy (e.g., DPH probe) to quantify membrane rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
